molecular formula C13H15N3O B1480904 6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098055-90-2

6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1480904
CAS RN: 2098055-90-2
M. Wt: 229.28 g/mol
InChI Key: WJMJPBQSQVLMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains a pyrazole nucleus. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Antimicrobial Activity

6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole and its derivatives have been studied for their antimicrobial properties. A study by Idhayadhulla, Kumar, and Abdul (2012) synthesized a series of pyrazole and imidazole derivatives, including those with furan-2-yl groups, and screened them for antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Akçamur et al. (1997) reported on the conversion of 1H-pyrazole-3-carboxylic acid into ester or amide derivatives, involving reactions with compounds like furan-2,3-dione (Akçamur et al., 1997).

Novel Derivative Synthesis

A study by Mostafa and Nada (2015) used a sodium salt derivative of furan-2-yl for the synthesis of novel derivatives of fused heterocyclic ring systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines (Mostafa & Nada, 2015).

Biological Evaluation

El-Wahab et al. (2011) evaluated the biological effects of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, focusing on their potential antimicrobial effects (El-Wahab et al., 2011).

Furan Ring Transformation Studies

Research by Stroganova, Vasilin, and Krapivin (2018) focused on the synthesis of new condensed benzimidazole derivatives through furan ring transformation, showcasing the versatility of furan-2-yl in synthetic chemistry (Stroganova, Vasilin, & Krapivin, 2018).

Antitubercular Evaluation

Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues from dibenzo[b,d]furan and evaluated their antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name

6-(furan-2-yl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10(2)9-15-5-6-16-13(15)8-11(14-16)12-4-3-7-17-12/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMJPBQSQVLMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.